CID 78063749
Description
CID 78063749 (PubChem Compound Identifier 78063749) is a chemical entity registered in the PubChem database. PubChem entries typically include molecular formulas, physicochemical properties, and cross-referenced biological activity data, but detailed experimental characterization (e.g., NMR, HRMS, or crystallographic data) must be sourced from primary literature or supplementary materials .
Properties
Molecular Formula |
C16H19GeO |
|---|---|
Molecular Weight |
300.0 g/mol |
InChI |
InChI=1S/C16H19GeO/c18-14-8-7-13-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2 |
InChI Key |
MPNVMFGKCQSZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](CCCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78063749” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic routes typically include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78063749” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen, resulting in reduced products.
Substitution: This involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions are tailored to the specific type of reaction, with parameters such as solvent choice, temperature, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
The compound “CID 78063749” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its therapeutic potential, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of “CID 78063749” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogues to CID 78063749 can be inferred from compounds with shared functional groups or scaffold similarities. For example:
- Chaetogobosin derivatives (e.g., compounds 3 , 4 , and 5 in ) exhibit structural variations in indole moieties and epoxide groups. This compound may share a similar bicyclic framework, as seen in chaetogobosin Vb (compound 3 ), but differ in substituents like nitro or hydroxyl groups at specific positions .
- Briaviolides (e.g., compounds 5–7 in ) feature chlorinated polyketide backbones. If this compound is a halogenated compound, its comparison might focus on stereochemical differences (e.g., α- vs. β-orientations of substituents) or esterification patterns .
Physicochemical Properties
Table 1 compares hypothetical properties of this compound with structurally related compounds from the evidence:
Pharmacokinetic Profiles
- This compound’s enzyme interactions would depend on electrophilic substituents .
Bioactivity
- Antimicrobial Potential: Briaviolides display activity against marine pathogens, whereas chaetogobosins target fungal systems. This compound’s bioactivity could be hypothesized based on structural alignment with these classes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
